2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one

Description

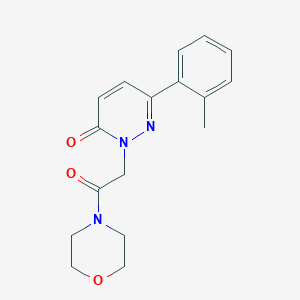

2-(2-Morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 6-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The compound is substituted at position 2 with a morpholino-oxoethyl group (CH2C(O)Morpholine) and at position 6 with an o-tolyl group (ortho-methylphenyl). Pyridazinones are pharmacologically significant, often explored as phosphodiesterase (PDE) inhibitors, antihypertensives, or anti-inflammatory agents .

Properties

IUPAC Name |

6-(2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-13-4-2-3-5-14(13)15-6-7-16(21)20(18-15)12-17(22)19-8-10-23-11-9-19/h2-7H,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXPGAHGJLNHAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by the morpholino group.

Attachment of the Tolyl Group: The tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions, using toluene derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halides, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyridazin-3(2H)-ones

Key structural variations in pyridazinone derivatives include substituent positions (2, 4, or 6), electronic properties, and functional group diversity. Below is a comparative analysis of the target compound with analogs from the literature:

Physicochemical and Pharmacokinetic Properties

- Solubility: The morpholino group improves aqueous solubility relative to purely aromatic substituents (e.g., phenylethyl in ).

- Metabolic Stability: Fluorinated analogs (e.g., sevasemten ) exhibit higher resistance to cytochrome P450-mediated metabolism compared to non-halogenated derivatives.

Data Tables

Table 1: Substituent Effects on Key Properties

*Estimated based on analogous structures.

Biological Activity

2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, characterized by its unique structural components: a morpholino group, a tolyl group, and a pyridazinone core. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.33 g/mol. The presence of the morpholino and tolyl groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific mechanism may involve:

- Inhibition of Enzymatic Activity : Potential inhibition of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.

- Modulation of Receptor Activity : Possible binding to G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

Antitumor Activity

Recent studies have indicated that derivatives of pyridazinones exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer and melanoma. The structure-activity relationship (SAR) suggests that modifications to the pyridazinone core can enhance cytotoxicity.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In vitro assays have demonstrated that related pyridazinone derivatives can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary evaluations indicate that this compound and its analogs may exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Data Tables

| Biological Activity | Tested Compound | IC50 Values | References |

|---|---|---|---|

| Antitumor | 2-(2-morpholino-...) | Varies by cell line | |

| Anti-inflammatory | Similar derivatives | Varies | |

| Antimicrobial | Analog compounds | Moderate |

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of several pyridazinone derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that modifications enhancing lipophilicity improved cellular uptake and cytotoxicity.

- Inflammation Model : In an LPS-induced inflammation model using mouse macrophages, compounds similar to 2-(2-morpholino-...) significantly reduced nitric oxide production.

Q & A

Basic: What are the common synthetic routes for 2-(2-morpholino-2-oxoethyl)-6-(o-tolyl)pyridazin-3(2H)-one, and what reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions:

- Core formation : Condensation of pyridazinone precursors with substituted aldehydes or ketones (e.g., using sodium ethoxide as a base for nucleophilic addition-elimination) .

- Morpholine incorporation : Reaction with morpholine derivatives via oxoethyl linkers, often employing nucleophilic substitution or amidation under reflux in solvents like ethanol/methanol .

- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by solvent polarity, temperature, and catalyst choice (e.g., anhydrous K₂CO₃ for morpholine coupling) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

Discrepancies in NMR or IR data (e.g., unexpected carbonyl stretching frequencies) may arise from tautomerism or conformational flexibility. Strategies include:

- Multi-technique validation : Cross-check with X-ray crystallography to confirm bond lengths/angles (e.g., pyridazine ring geometry in ) .

- Computational modeling : Use density functional theory (DFT) to simulate spectra and compare with experimental results .

- Dynamic NMR : Analyze temperature-dependent shifts to identify rotational barriers or tautomeric equilibria .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., o-tolyl protons at δ 7.2–7.5 ppm) and morpholino methylene groups (δ 3.4–3.7 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (349.4 g/mol) and fragmentation patterns .

Advanced: What strategies optimize bioactivity by modifying substituents on the pyridazinone core?

Answer:

- Substituent replacement : Replace the o-tolyl group with electron-withdrawing groups (e.g., 3-bromophenyl) to enhance binding to enzymes like phosphodiesterases (PDEs) .

- Linker optimization : Adjust the oxoethyl-morpholino chain length to improve solubility or target affinity, guided by molecular docking studies .

- Bioisosteric swaps : Substitute morpholine with piperazine analogs and assess activity via PDE inhibition assays .

Advanced: How to design experiments to study binding interactions with PDE enzymes?

Answer:

- In vitro assays : Measure IC₅₀ values using fluorescent cAMP/cGMP substrates and recombinant PDE isoforms .

- Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the morpholino group and PDE catalytic pockets .

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., naphthyl vs. phenyl) and correlate changes with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.